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Compound of Interest

Compound Name: 2-Fluoro-4-hydrazinylbenzonitrile

CAS No.: 129946-64-1

Cat. No.: B171813

Get Quote

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
2-Fluoro-4-hydrazinylbenzonitrile (CAS: 129946-64-1) serves as a specialized bioisostere

scaffold in medicinal chemistry. It is primarily utilized to introduce a fluorinated phenyl ring into

heterocyclic systems, a modification that often enhances metabolic stability (by blocking

oxidative metabolism at the phenyl ring) and increases lipophilicity compared to non-fluorinated

analogs.

Core Properties Table[5]
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Property Specification

CAS Number 129946-64-1

IUPAC Name 4-Cyano-3-fluorophenylhydrazine

Molecular Formula C₇H₆FN₃

Molecular Weight 151.14 g/mol

Appearance White to off-white crystalline solid

Melting Point
123–127 °C (Decomposes upon prolonged

heating)

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Insoluble in Water

pKa (Hydrazine)

~5.2 (Conjugate acid) – Less basic than

phenylhydrazine due to electron-withdrawing

nitrile

Storage
2–8°C, Hygroscopic, store under inert

atmosphere (Argon/Nitrogen)

Synthetic Methodology: Nucleophilic Aromatic
Substitution (SₙAr)
The industrial and laboratory-scale synthesis of this compound relies on a Nucleophilic

Aromatic Substitution (SₙAr) mechanism. The starting material, 2,4-difluorobenzonitrile,

possesses two electrophilic sites activated by the electron-withdrawing nitrile group.

Mechanistic Insight: Regioselectivity
The reaction poses a regioselectivity challenge:

Position 4 (Para): Highly activated by the nitrile group (resonance) and sterically accessible.

Position 2 (Ortho): Activated by the nitrile (inductive/resonance) but sterically hindered and

subject to lone-pair repulsion from the nitrile nitrogen.
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Outcome: Under controlled conditions, hydrazine preferentially attacks the C4 position, yielding

the desired 4-hydrazinyl product as the major isomer (>90%). The 2-hydrazinyl isomer is the

minor byproduct.

Validated Experimental Protocol
Reagents:

2,4-Difluorobenzonitrile (1.0 equiv)

Hydrazine hydrate (5.0 equiv) – Excess is critical to prevent bis-arylation.

Methanol (Solvent, 10 mL/g of substrate)

Step-by-Step Workflow:

Preparation: Dissolve 2,4-difluorobenzonitrile in Methanol in a round-bottom flask equipped

with a magnetic stir bar.

Addition: Cool the solution to 0°C. Add Hydrazine hydrate dropwise over 20 minutes. Note:

Exothermic reaction.

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 16 hours.

Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

Workup (Purification):

Concentrate the reaction mixture under reduced pressure to remove methanol and excess

hydrazine.

Partition: Dissolve residue in Ethyl Acetate and wash with Water followed by Brine.

Isomer Removal: If the minor ortho-isomer is present (yellowish impurity), recrystallize

from Ethanol/Hexane or perform flash chromatography. The para-product is typically less

soluble and crystallizes first.

Yield: Expected yield 85–92%.
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Synthesis Visualization
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Figure 1: SₙAr reaction pathway demonstrating the kinetic preference for C4 substitution.

Chemical Reactivity & Derivatization
The hydrazine moiety (-NHNH2) is a versatile "warhead" for cyclization reactions. In drug

discovery, this scaffold is most commonly used to synthesize N-aryl pyrazoles and N-aryl

indazoles.

A. Pyrazole Formation (Knorr Synthesis)
Reaction with 1,3-diketones or

-keto esters yields pyrazoles.

Mechanism: Condensation of the terminal hydrazine nitrogen with the carbonyl, followed by

cyclization and dehydration.

Regiochemistry: The electron-deficient nature of the 2-fluoro-4-cyanophenyl ring reduces the

nucleophilicity of the hydrazine

(attached to ring), making the terminal

the primary nucleophile.

B. Indazole Formation (Fused Systems)
Reaction with cyclic
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-keto enol ethers or cyclic diketones (e.g., cyclohexane-1,3-dione derivatives) constructs fused
ring systems like tetrahydroindazoles.

Application: This is the specific route used for Hsp90 inhibitors (e.g., SNX-2112 analogs) and

Androgen Receptor antagonists.

Reactivity Flowchart
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Figure 2: Divergent synthetic pathways for heterocyclic drug scaffolds.

Case Study: Synthesis of Hsp90 Inhibitor Scaffold
Objective: Synthesis of the indazole core found in SNX-series Hsp90 inhibitors.

Reactants: 2-Fluoro-4-hydrazinylbenzonitrile + 3,6,6-trimethylcyclohexane-1,3-dione (or

its enol ether).

Conditions: Acetic acid (solvent/catalyst), 60°C, 4 hours.

Observation: The reaction proceeds via hydrazone formation followed by intramolecular

condensation.

Why this Scaffold?

The Nitrile (CN) serves as a handle for further transformation (e.g., hydrolysis to

amide/acid or reduction to amine).
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The Fluorine (F) at the ortho position locks the conformation of the N-aryl bond relative to

the indazole ring via electrostatic repulsion with the indazole nitrogen lone pairs, often

improving binding affinity.

Handling, Stability, and Safety (E-E-A-T)
Stability Profile

Oxidation: Aryl hydrazines are prone to air oxidation, turning yellow/brown over time. Store

under Argon.

Thermal: Stable at room temperature but decomposes near melting point (~125°C) with

evolution of nitrogen gas.

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

Safety Protocol (Self-Validating)
Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers.

Control: Double-gloving (Nitrile) and use of a fume hood are mandatory.

Decontamination: Spills should be treated with dilute hypochlorite (Bleach) solution to oxidize

the hydrazine functionality to nitrogen gas before disposal.

First Aid: In case of skin contact, wash with polyethylene glycol (PEG 400) followed by water;

water alone is less effective for lipophilic hydrazines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. researchgate.net [researchgate.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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